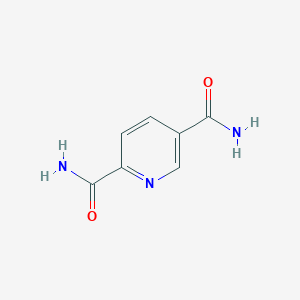

Pyridine-2,5-dicarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIAZUKOBVWTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430741 | |

| Record name | Pyridine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-96-1 | |

| Record name | Pyridine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridine-2,5-dicarboxamide from Pyridine-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for converting pyridine-2,5-dicarboxylic acid into its corresponding diamide, pyridine-2,5-dicarboxamide. This transformation is a crucial step in the synthesis of various compounds with applications in medicinal chemistry, materials science, and coordination chemistry. The guide details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, serves as a versatile building block in organic synthesis.[1] Its derivatives, particularly pyridine-2,5-dicarboxamides, are of significant interest due to their potential as antiviral agents and their role in the formation of coordination polymers.[1][] The synthesis of these dicarboxamides from the parent dicarboxylic acid is a fundamental transformation that can be achieved through several reliable methods. This guide will focus on the most prevalent and effective approaches: a two-step synthesis via an acyl chloride intermediate and a direct catalytic amidation.

Synthetic Methodologies

There are two primary approaches for the synthesis of this compound from pyridine-2,5-dicarboxylic acid:

-

Two-Step Synthesis via Acyl Chloride Intermediate: This is a classic and widely used method that involves the initial conversion of the dicarboxylic acid to the more reactive diacyl chloride, followed by amidation with an appropriate amine source.

-

Direct Catalytic Amidation: This method facilitates the direct condensation of the dicarboxylic acid and an amine using a catalyst, offering a more atom-economical and potentially greener alternative.

Methodology 1: Two-Step Synthesis via Acyl Chloride Intermediate

This robust two-step process is often the preferred method for achieving high yields and purity.

Step 1: Synthesis of Pyridine-2,5-dicarbonyl dichloride

The first step involves the activation of the carboxylic acid groups by converting them into highly reactive acyl chlorides. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a common and effective reagent for this transformation.

Experimental Protocol:

A general procedure, adapted from the synthesis of analogous heterocyclic dicarboxamides, is as follows:[3]

-

Suspension: Suspend pyridine-2,5-dicarboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Catalyst Addition: Add a catalytic amount of DMF (a few drops) to the suspension.

-

Acyl Chloride Formation: Add oxalyl chloride (typically 2-4 equivalents) dropwise to the mixture at room temperature. The reaction is stirred until the evolution of gas ceases and a clear solution is formed, which typically takes 2-4 hours.

-

Solvent Removal: The solvent and any excess oxalyl chloride are removed under reduced pressure to yield the crude pyridine-2,5-dicarbonyl dichloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of this compound

The freshly prepared diacyl chloride is then reacted with an amine source, such as ammonia or an ammonium salt, to form the desired dicarboxamide.

Experimental Protocol:

-

Amine Solution: Prepare a solution of the amine (e.g., concentrated aqueous ammonia or a solution of ammonia in an organic solvent) in a suitable reaction vessel, often cooled in an ice bath.

-

Acyl Chloride Addition: Add the crude pyridine-2,5-dicarbonyl dichloride, dissolved in an anhydrous solvent like DCM or tetrahydrofuran (THF), dropwise to the cooled amine solution with vigorous stirring. An excess of the amine is used to neutralize the HCl generated during the reaction.

-

Reaction: The reaction mixture is typically stirred at a low temperature (e.g., 0 °C) for a period and then allowed to warm to room temperature.

-

Isolation and Purification: The resulting solid product is collected by filtration, washed with water and a suitable organic solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization.

Quantitative Data Summary for Two-Step Synthesis:

| Reagent/Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation |

| Starting Material | Pyridine-2,5-dicarboxylic acid | Pyridine-2,5-dicarbonyl dichloride |

| Key Reagents | Oxalyl chloride, DMF (cat.) | Ammonia (or other amine) |

| Solvent | Dichloromethane (DCM) | Dichloromethane/Tetrahydrofuran |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 3 hours |

| Typical Yield | Intermediate used directly | Good to Excellent |

Logical Workflow for Two-Step Synthesis:

References

physicochemical properties of Pyridine-2,5-dicarboxamide

An in-depth technical guide to the is provided for researchers, scientists, and professionals in drug development. This document summarizes the core physicochemical properties, outlines relevant experimental protocols, and presents logical workflows and molecular interactions through diagrams.

Core Physicochemical Properties

Pyridine-2,5-dicarboxamide, also known as isocinchomeronamide, is a derivative of pyridine-2,5-dicarboxylic acid.[1] While experimental data for this specific compound is limited, its properties can be estimated and are presented alongside data for its parent compound, Pyridine-2,5-dicarboxylic acid, for a comprehensive overview.

Quantitative Data Summary

The following tables summarize the key and its parent acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4663-96-1 | [1][2] |

| Molecular Formula | C₇H₇N₃O₂ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1][2] |

| Melting Point | 306 °C (decomposes) | [1] |

| Boiling Point | 479.5 ± 30.0 °C (Predicted) | [1] |

| Density | 1.375 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.38 ± 0.50 (Predicted) | [1] |

Table 2: Physicochemical Properties of Pyridine-2,5-dicarboxylic Acid

| Property | Value | Reference(s) |

| CAS Number | 100-26-5 | [3][4] |

| Synonyms | Isocinchomeronic acid | [3][4] |

| Molecular Formula | C₇H₅NO₄ | [3][4] |

| Molecular Weight | 167.12 g/mol | [3][4] |

| Appearance | Yellow to green fine crystalline powder | [3][5] |

| Melting Point | 242-247 °C (decomposes) | [3][6] |

| Boiling Point | 295.67 °C (rough estimate) | [3][6] |

| Water Solubility | 1.237 g/L at 25 °C | [3][6] |

| pKa₁ | 2.46 | [3] |

| pKa₂ | 4.84 | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of dicarboxamides involves the conversion of the corresponding dicarboxylic acid to an acyl chloride, followed by reaction with an amine.[7][8]

Methodology:

-

Acyl Chloride Formation: Pyridine-2,5-dicarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux to ensure complete conversion to Pyridine-2,5-dicarbonyl dichloride.

-

Amidation: The resulting acyl chloride solution is then added dropwise to a cooled solution of concentrated ammonia or an appropriate amine in a suitable solvent. The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction.

-

Isolation and Purification: The crude this compound precipitates out of the solution and is collected by filtration. The product is then washed with cold water and a suitable organic solvent to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.

Determination of Physicochemical Properties

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility: The solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO). A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent and stirring at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa value is determined from the titration curve.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Conceptual diagram of metal ion coordination by this compound.

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented, the parent compound, Pyridine-2,5-dicarboxylic acid, is a known bioactive molecule. It has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[3][9] This suggests that derivatives such as this compound could be of interest in the development of novel anti-inflammatory agents.

Furthermore, pyridine dicarboxamide scaffolds are of interest in medicinal chemistry due to their ability to form stable complexes with metal ions and their potential to interact with biological targets through hydrogen bonding.[10] The dicarboxamide functional groups can act as both hydrogen bond donors and acceptors, making them versatile for designing molecules that can bind to enzyme active sites or receptors. The pyridine ring itself is a common motif in many pharmaceuticals.[11] this compound is also noted as a specialty product for proteomics research.[2]

References

- 1. 4663-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 4663-96-1 | Benchchem [benchchem.com]

- 11. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

Pyridine-2,5-dicarboxamide CAS number and chemical data

CAS Number: 4663-96-1

This technical guide provides a comprehensive overview of the available chemical data, potential synthesis methodologies, and known applications of Pyridine-2,5-dicarboxamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 4663-96-1 | [1] |

| Molecular Formula | C₇H₇N₃O₂ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported. However, based on the analysis of the closely related Pyridine-2,5-dicarboxylic acid, the following spectral characteristics would be anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nature of the two carboxamide groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the amide groups would appear at the most downfield positions.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amide groups, typically in the region of 3100-3500 cm⁻¹. Strong C=O stretching vibrations for the amide groups are expected around 1650 cm⁻¹. Characteristic C-N and C=C stretching vibrations of the pyridine ring would also be present.

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely used method for the synthesis of dicarboxamides involves a two-step process starting from the corresponding dicarboxylic acid.[2] This methodology can be logically applied to the synthesis of this compound.

Step 1: Synthesis of Pyridine-2,5-dicarbonyl dichloride

Pyridine-2,5-dicarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid groups into more reactive acyl chloride groups. The reaction is typically carried out in an inert solvent under reflux conditions.

Step 2: Amidation of Pyridine-2,5-dicarbonyl dichloride

The resulting Pyridine-2,5-dicarbonyl dichloride is then reacted with an excess of ammonia (in the form of ammonium hydroxide or ammonia gas) to form the desired this compound. This reaction is usually performed at low temperatures to control its exothermic nature.

A generalized workflow for this synthesis is depicted in the following diagram.

Caption: General synthesis workflow for this compound.

Biological Activity and Applications

This compound is described as a specialty product for proteomics research.[1] The specific applications within this field are not detailed in the available literature.

While there is no direct information on the biological activity or signaling pathway involvement of this compound, studies on related compounds provide some context. For instance, various esters of the parent compound, Pyridine-2,5-dicarboxylic acid, have been synthesized and evaluated for their anti-trypanosomatid activity.

It is important to note that the biological activity of the parent dicarboxylic acid does not directly translate to the dicarboxamide derivative. Pyridine-2,5-dicarboxylic acid itself has been identified as a metabolite in the tryptophan degradation pathway and an inhibitor of D-dopachrome tautomerase (D-DT), which is involved in inflammatory responses through its interaction with the CD74 receptor.

The logical relationship for the potential biological investigation of this compound, based on the activity of its parent compound, is illustrated below.

Caption: Investigative logic for the biological activity of this compound.

References

A Comprehensive Technical Guide to the Theoretical and Computational Studies of Pyridine-2,5-dicarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational methodologies applied to the study of Pyridine-2,5-dicarboxamide and its closely related analogs. While direct and extensive computational studies on this compound are not abundant in the current literature, this document synthesizes the available information on its parent compound, Pyridine-2,5-dicarboxylic acid, and its derivatives to offer a foundational understanding for researchers, scientists, and professionals in drug development. This guide focuses on molecular structure, vibrational analysis, and electronic properties, presenting data in a comparative format and detailing the underlying computational protocols.

Molecular Structure and Geometry

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry of pyridine derivatives. For the related Pyridine-2,5-dicarboxylic acid, geometry optimization has been performed to determine the most stable conformation. These studies indicate that the orientation of the carboxamide groups relative to the pyridine ring is crucial in defining the molecule's overall shape and potential for intermolecular interactions.

Derivatives of Pyridine-2,6-dicarboxamide, a structural isomer, have been shown to adopt various conformations, including planar, semi-skew, and skew, depending on the steric and electronic influences of the substituents.[1] This conformational flexibility is also anticipated for this compound and plays a significant role in its crystal packing and interaction with biological targets.

Table 1: Calculated Geometric Parameters for Pyridine-2,5-dicarboxylic Acid

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C2-C3 | 1.395 |

| C3-C4 | 1.391 | |

| C4-C5 | 1.393 | |

| C5-C6 | 1.396 | |

| N1-C2 | 1.338 | |

| N1-C6 | 1.340 | |

| Bond Angle | C2-N1-C6 | 117.8 |

| N1-C2-C3 | 122.9 | |

| C3-C4-C5 | 118.8 |

Note: Data is based on DFT calculations for Pyridine-2,5-dicarboxylic acid and serves as an approximation for the dicarboxamide derivative.

Vibrational Analysis

Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, in conjunction with DFT calculations, are powerful tools for investigating the vibrational modes of molecules. For Pyridine-2,5-dicarboxylic acid, a complete vibrational analysis has been carried out, allowing for the assignment of fundamental frequencies.[2] These assignments are crucial for understanding the molecule's dynamics and for identifying characteristic spectral features.

Table 2: Selected Vibrational Frequencies for Pyridine-2,5-dicarboxylic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3570 | 3420 | Carboxylic acid O-H stretch |

| ν(C=O) | 1765 | 1710 | Carboxylic acid C=O stretch |

| ν(C=N) | 1595 | 1590 | Pyridine ring C=N stretch |

| ν(C-H) | 3080 | 3075 | Aromatic C-H stretch |

Note: Frequencies are for Pyridine-2,5-dicarboxylic acid and may differ for the dicarboxamide due to the change in functional group.

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key determinants of its reactivity and potential as a drug candidate. The HOMO-LUMO energy gap provides insight into the molecule's stability and polarizability. While specific data for this compound is limited, studies on related pyridine derivatives highlight the importance of these parameters in understanding their biological activity.

Molecular docking simulations have been employed to investigate the binding of pyridine-carboxamide derivatives to various biological targets, including enzymes and receptors.[3] These studies suggest that the amide groups play a critical role in forming hydrogen bonds within the binding pocket, contributing to the overall binding affinity.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

Detailed methodologies for DFT calculations are crucial for the reproducibility of in-silico studies.

-

Software: Gaussian 09W[2]

-

Functional: B3LYP[2]

-

Basis Set: 6-311++G(d,p)[2]

-

Methodology:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it as a true minimum on the potential energy surface and to obtain theoretical vibrational spectra.

-

Electronic Properties: HOMO and LUMO energies, molecular electrostatic potential, and other electronic properties are calculated from the optimized structure.

-

Molecular Docking

Molecular docking protocols are essential for predicting the binding mode and affinity of a ligand to a biological target.

-

Software: AutoDock, Glide, or similar.

-

Methodology:

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand (this compound derivative) is generated and optimized.

-

Docking Simulation: The ligand is docked into the active site of the receptor using a specified search algorithm (e.g., Lamarckian genetic algorithm).

-

Analysis: The resulting docking poses are analyzed based on their predicted binding energy and interactions with the receptor.

-

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Molecular structure of this compound.

Caption: A simplified workflow for DFT calculations.

Caption: A general workflow for molecular docking studies.

Conclusion

This technical guide has synthesized the available theoretical and computational research on this compound and its related compounds. While a dedicated and comprehensive computational analysis of the title molecule is an area ripe for further investigation, the methodologies and findings from studies on its parent dicarboxylic acid and structural isomers provide a robust framework for future research. The presented protocols for DFT calculations and molecular docking serve as a practical starting point for scientists and researchers aiming to explore the properties and potential applications of this compound in drug discovery and materials science.

References

Unveiling the Structural Nuances of Pyridine-2,5-dicarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of pyridine-2,5-dicarboxamide and its derivatives. While a dedicated crystallographic study of the parent this compound is not extensively documented in the reviewed literature, this guide synthesizes data from closely related structures, particularly pyridine-2,6-dicarboxamide derivatives and co-crystals, to infer and present its structural characteristics, intermolecular interactions, and experimental protocols. This information is crucial for understanding its potential applications in medicinal chemistry, materials science, and supramolecular chemistry.

Molecular Structure and Conformation

The core of this compound consists of a pyridine ring substituted with two carboxamide groups at the 2 and 5 positions. The planarity and orientation of these carboxamide groups relative to the pyridine ring are key determinants of the molecule's overall conformation and its ability to engage in intermolecular interactions.

Studies on analogous compounds, such as pyridine-2,6-dicarboxamide derivatives, reveal that the conformation of the dicarboxamide can be categorized as planar, semi-skew, or skew.[1] These conformational differences are largely influenced by the steric hindrance between the amide hydrogen atoms and the electronic effects of the substituents.[1] The arrangement of the carboxamide groups dictates the potential for intramolecular hydrogen bonding and the formation of specific supramolecular synthons.

Crystallographic Data

Detailed crystallographic data for derivatives of pyridine dicarboxamides have been determined through single-crystal X-ray diffraction. The following tables summarize key crystallographic parameters for representative analogous compounds, providing a basis for understanding the crystal packing of this compound.

Table 1: Crystallographic Data for Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.[2]

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Compound 4 | Monoclinic | P2₁/n | 10.123(1) | 5.890(1) | 12.123(1) | 98.12(1) | 2 |

| Compound 7 (cis) | Monoclinic | P2₁/c | 11.234(1) | 14.567(2) | 9.876(1) | 109.23(1) | 4 |

| Compound 7 (trans) | Monoclinic | P2₁/c | 11.234(1) | 14.567(2) | 9.876(1) | 109.23(1) | 4 |

Z = number of molecules per unit cell

Table 2: Selected Bond Lengths and Angles for a Pyridine-2,6-dicarboxamide Derivative.[1]

| Parameter | Value |

| N2-C6 | 1.334(2) Å |

| C6-C1 | 1.492(2) Å |

| C1-N1 | 1.330(2) Å |

| N1-C5 | 1.335(2) Å |

| C5-N1-C1 | 123.4(1) ° |

| N2-C6-C1 | 116.7(1) ° |

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of pyridine dicarboxamide derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of robust supramolecular structures.

In many derivatives, molecules are linked by N—H···N or N—H···O hydrogen bonds, forming layers or three-dimensional networks.[3] The pyridine nitrogen atom can also act as a hydrogen bond acceptor. Furthermore, π–π stacking interactions between adjacent pyridine rings contribute to the stability of the crystal lattice.[3] Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts.[1][2]

The diagram below illustrates a common hydrogen bonding motif observed in related structures, leading to the formation of a supramolecular chain.

Caption: Supramolecular chain formation via N-H···O hydrogen bonds.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of pyridine dicarboxamides involves the condensation reaction between the corresponding pyridine dicarbonyl dichloride and an appropriate amine.[2][4]

Workflow for Synthesis:

Caption: General synthetic workflow for pyridine dicarboxamides.

Detailed Methodology:

-

Acid Chloride Formation: Pyridine-2,5-dicarboxylic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in an inert solvent (e.g., dichloromethane) to yield pyridine-2,5-dicarbonyl dichloride.[1]

-

Condensation: The resulting acid chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out at low temperatures to control reactivity.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.[1]

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound.[2]

Experimental Steps:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethyl acetate, methanol, and dichloromethane.[2]

-

Dissolution: The purified compound is dissolved in the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Data Collection and Structure Refinement Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

X-ray diffraction data are collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

-

The collected data are processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Significance and Applications

The structural insights gained from the analysis of this compound and its analogs are pivotal for several fields. In drug development, the defined three-dimensional structure and hydrogen bonding capabilities can inform the design of molecules that bind to specific biological targets. The ability to form predictable supramolecular assemblies makes these compounds interesting candidates for the development of novel materials with tailored properties, such as metal-organic frameworks (MOFs) and coordination polymers.[5] The parent pyridine-2,5-dicarboxylic acid is a known metabolite in the tryptophan degradation pathway, suggesting that its amide derivatives could have biological relevance.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]

- 5. This compound | 4663-96-1 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

Navigating the Solubility of Pyridine-2,5-dicarboxamide: A Technical Guide for Researchers

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of Pyridine-2,5-dicarboxamide in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on predicting its solubility based on structural analogues and providing detailed experimental protocols for its determination.

Core Concepts and Predicted Solubility

This compound is a heterocyclic compound featuring a pyridine ring and two amide functional groups. The presence of the nitrogen atom in the pyridine ring and the polar amide groups, which can act as both hydrogen bond donors and acceptors, suggests a degree of polarity. This structural composition allows for an informed prediction of its solubility behavior in various organic solvents.

The solubility of a related compound, Pyridine-2,5-dicarboxylic acid, provides a useful reference. Pyridine-2,5-dicarboxylic acid is known to be soluble in polar organic solvents like DMSO and DMF. Given that amides can exhibit similar hydrogen bonding capabilities, it is anticipated that this compound will also show good solubility in polar aprotic solvents. Its solubility in protic solvents like alcohols will likely be influenced by the interplay of hydrogen bonding with the solvent and the energy required to break the crystal lattice of the solid amide. In nonpolar solvents, the solubility is expected to be limited due to the polar nature of the molecule.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in scientific literature. Therefore, the following table is presented as a template for researchers to systematically record their experimentally determined solubility data. This structured approach will facilitate easy comparison and aid in the selection of appropriate solvent systems for various applications.

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Expected to be a good solvent. | ||||

| Dimethylformamide (DMF) | Expected to be a good solvent. | |||||

| Acetonitrile (ACN) | ||||||

| Acetone | ||||||

| Polar Protic | Methanol | Potential for hydrogen bonding. | ||||

| Ethanol | Potential for hydrogen bonding. | |||||

| Isopropanol | ||||||

| Nonpolar Aprotic | Toluene | Expected to have low solubility. | ||||

| Hexane | Expected to have very low solubility. | |||||

| Chlorinated | Dichloromethane (DCM) | |||||

| Chloroform |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that the dissolution equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

This comprehensive guide provides a foundational understanding of the likely solubility characteristics of this compound and a robust framework for its experimental determination. By following these protocols, researchers can generate reliable and comparable solubility data crucial for advancing their scientific and drug development endeavors.

Thermal Stability and Decomposition of Pyridine-2,5-dicarboxamide: A Technical Guide

Introduction

Pyridine-2,5-dicarboxamide is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a ligand for metal coordination and its role in the formation of supramolecular structures. Understanding the thermal stability and decomposition profile of this compound is crucial for its application in drug development, where thermal processing may be involved, and in the synthesis of thermally robust materials. This technical guide outlines the expected thermal behavior of this compound based on analogous compounds and details the experimental protocols required for its comprehensive thermal analysis.

Predicted Thermal Behavior

Based on the analysis of related pyridine derivatives, the thermal decomposition of this compound is anticipated to proceed in multiple stages. The initial decomposition is likely to involve the loss of the amide functional groups, followed by the fragmentation of the pyridine ring at higher temperatures.

Table 1: Predicted Thermal Decomposition Stages of this compound

| Predicted Decomposition Stage | Temperature Range (°C) | Predicted Mass Loss (%) | Probable Lost Fragments |

| 1. Amide Decomposition | 200 - 350 | ~52% | NH₃, H₂O, CO, HNCO |

| 2. Pyridine Ring Fragmentation | > 350 | Varies | HCN, C₂H₂, other small molecules |

| 3. Final Residue | > 600 | Varies | Carbonaceous char |

Note: The temperature ranges and mass loss percentages are estimations based on related compounds and should be confirmed experimentally.

Experimental Protocols

To accurately determine the thermal stability and decomposition pathway of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to understand the effect of oxygen on the decomposition process. A flow rate of 20-50 mL/min is recommended.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C. A heating rate of 10 °C/min is standard, but multiple heating rates (e.g., 5, 10, and 20 °C/min) can be used to study the kinetics of decomposition.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting, crystallization, and solid-state transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan should be used as a reference.

-

Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point. A typical heating rate is 10 °C/min. The sample should then be cooled and reheated to observe any changes in thermal behavior due to thermal history.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization or decomposition. The peak area can be integrated to determine the enthalpy of the transition.

Visualization of Experimental Workflow

The logical flow of the thermal analysis process is depicted in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Predicted Decomposition Pathway

The thermal decomposition of this compound is hypothesized to initiate with the cleavage of the C-N bonds of the amide groups. This could occur through various mechanisms, including intramolecular rearrangement or radical chain reactions. The subsequent fragmentation of the pyridine ring would lead to the formation of smaller, volatile molecules.

Caption: Hypothesized decomposition pathway of this compound.

Conclusion

While direct experimental data for the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a framework for its investigation based on the behavior of analogous compounds. The proposed experimental protocols for TGA and DSC will enable researchers and drug development professionals to obtain the necessary quantitative data to fully characterize this compound. The provided visualizations offer a clear workflow for this analysis and a hypothesized decomposition pathway that can be tested and refined with experimental evidence. It is imperative that the thermal properties of this compound be experimentally determined to ensure its safe and effective use in any application.

An In-depth Technical Guide on the Potential Biological Activities of Pyridine-2,5-dicarboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of pyridine-2,5-dicarboxamide derivatives. The unique structural scaffold of these compounds has positioned them as a versatile platform for the development of novel agents targeting a range of diseases. This document details their antiprotozoal, anticancer, and enzyme-inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Introduction to this compound Scaffolds

Pyridine derivatives are a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The pyridine ring's physicochemical properties, including its polarity, basicity, and ability to form hydrogen bonds, make it a privileged structure in drug design.[3][4] Specifically, the pyridine-dicarboxamide scaffold, featuring a central pyridine ring with two carboxamide functional groups, offers multiple points for interaction with biological macromolecules, making these derivatives promising candidates for enzyme inhibitors and other therapeutic agents.[5][6] This guide focuses on derivatives of pyridine-2,5-dicarboxylic acid, exploring the diverse biological activities that have been reported for this class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound and its ester analogues can be achieved through various chemical strategies. A notable and efficient method involves an inverse electron demand Diels-Alder (IEDDA) reaction.[7] This approach typically uses 1,2,3-triazine-1-oxides as the diene component, which reacts with β-keto-esters (dienophiles) to yield the desired pyridine-2,5-dicarboxylate esters in moderate to high yields.[7] Another common method for creating dicarboxamides involves the condensation of a dicarbonyl dichloride with appropriate amines.[5][6]

Potential Biological Activities

Derivatives of the this compound scaffold have demonstrated a promising range of biological activities, highlighting their potential in various therapeutic areas.

Recent studies have highlighted the efficacy of pyridine-2,5-dicarboxylate esters against trypanosomatid parasites, which are responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania mexicana).[3][7] Several synthesized compounds have shown significant activity against these parasites with low cytotoxicity against mammalian cells, indicating a favorable selectivity profile.[3][7]

Table 1: In Vitro Antiprotozoal Activity of Pyridine-2,5-dicarboxylate Esters

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| 3a | Trypanosoma cruzi | ≤ 56.68 | [7] |

| 4a | Trypanosoma cruzi | ≤ 56.68 | [7] |

| 5a | Trypanosoma cruzi | ≤ 56.68 | [7] |

| 4b | Trypanosoma cruzi | ≤ 56.68 | [7] |

| 8c | Trypanosoma cruzi | ≤ 56.68 | [7] |

| 8b | Leishmania mexicana | ≤ 161.53 | [7] |

| 9b | Leishmania mexicana | ≤ 161.53 | [7] |

| 10a | Leishmania mexicana | ≤ 161.53 | [7] |

| 12b | Leishmania mexicana | ≤ 161.53 |[7] |

IC50 values represent the concentration required to inhibit 50% of the parasite growth.

The pyridine carboxamide scaffold is a key feature in several potent anticancer agents.[8] While much of the research has focused on the 2,6-dicarboxamide or mono-carboxamide isomers, related structures have shown significant promise. For instance, pyridine-dicarboximide-cyclohexanone derivatives have demonstrated potent cytotoxic effects against a panel of human cancer cell lines, in some cases exceeding the potency of the standard chemotherapy drug, cisplatin.[9]

Table 2: Anticancer Activity of Pyridine-dicarboximide-cyclohexanone Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3c | SAS | Tongue Carcinoma | 15 ± 1.3 | [9] |

| MDA-MB-231 | Breast Cancer | 7 ± 1.12 | [9] | |

| MCF-7 | Breast Cancer | 10 ± 0.62 | [9] | |

| 3e | MDA-MB-231 | Breast Cancer | 5 ± 0.5 | [9] |

| MCF-7 | Breast Cancer | 12 ± 0.54 | [9] | |

| 3l | SAS | Tongue Carcinoma | 9 ± 0.38 | [9] |

| MDA-MB-231 | Breast Cancer | 5 ± 0.25 | [9] | |

| HCT-116 | Colorectal Cancer | 6 ± 0.78 | [9] | |

| HuH-7 | Liver Cancer | 4.5 ± 0.3 | [9] | |

| Cisplatin | HCT-116 | Colorectal Cancer | 8 ± 0.76 | [9] |

| Cisplatin | HuH-7 | Liver Cancer | 14.7 ± 0.5 | [9] |

| Cisplatin | MDA-MB-231 | Breast Cancer | 15 ± 0.71 |[9] |

IC50 values represent the concentration required to inhibit 50% of cancer cell growth.

Furthermore, pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation.[10][11] Inhibition of HPK1 enhances the body's immune response against tumors, making these compounds attractive candidates for cancer immunotherapy.[10]

The broader class of pyridine dicarboxamides has been explored for its ability to inhibit various enzymes. Positional isomers, such as pyridine-2,6-dicarboxamide derivatives bearing sulfonamide groups, have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to glaucoma and Alzheimer's disease, respectively.[12]

Table 3: Enzyme Inhibitory Activity of Pyridine-2,6-dicarboxamide Sulfonamides

| Enzyme Target | IC50 Range (nM) | Reference |

|---|---|---|

| hCA I | 12.8 – 37.6 | [12] |

| hCA II | 17.8 – 46.7 | [12] |

| AChE | 98.4 – 197.5 | [12] |

| BChE | 82.2 – 172.7 |[12] |

IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Additionally, certain pyridine-dicarboximide-cyclohexanone derivatives have shown α-glucosidase inhibitory activity, suggesting potential applications in managing type 2 diabetes.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

This protocol is adapted from the procedure described for the synthesis of novel anti-trypanosomatid agents.[7]

-

Preparation of Dienophile: Synthesize β-keto-esters from corresponding alcohols (e.g., cinnamyl alcohol, piperonyl alcohol) according to reported procedures.

-

Preparation of Diene: Prepare 1,2,3-triazine 1-oxides following established literature methods.

-

Reaction: To a solution of the β-keto-ester (1.5 equivalents) in dichloromethane (DCM), add the 1,2,3-triazine 1-oxide (1.0 equivalent) all at once.

-

Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents) dropwise to the solution at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction, and purify the crude product using column chromatography on silica gel to obtain the desired pyridine-2,5-dicarboxylate ester.

-

Characterization: Confirm the structure of the final compound using NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

This protocol outlines a general method for assessing the activity of compounds against T. cruzi epimastigotes or L. mexicana promastigotes.[3]

-

Parasite Culture: Culture parasites in appropriate liquid medium (e.g., LIT for T. cruzi, M199 for L. mexicana) supplemented with fetal bovine serum until they reach the logarithmic growth phase.

-

Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Create a series of 2-fold serial dilutions in culture medium in a 96-well microtiter plate.

-

Incubation: Add a suspension of parasites (e.g., 1 x 10⁶ parasites/mL) to each well containing the compound dilutions. Include wells for negative (parasites in medium with DMSO) and positive (reference drug, e.g., benznidazole) controls.

-

Growth Period: Incubate the plates at the optimal temperature (e.g., 26°C) for 72 hours.

-

Viability Assessment: Add a resazurin solution to each well and incubate for an additional 24 hours. Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

This protocol describes a standard method for evaluating the cytotoxicity of compounds against cancer cell lines.[9]

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours. Include vehicle controls (DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the resulting formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key processes related to the study of this compound derivatives.

Caption: General workflow for the discovery and evaluation of pyridine dicarboxamide derivatives.

Caption: HPK1 inhibition by pyridine carboxamides enhances T-cell activation for anti-tumor immunity.

Conclusion and Future Outlook

This compound derivatives and their structural analogues represent a highly versatile and promising class of compounds in drug discovery. The research highlighted in this guide demonstrates their significant potential as antiprotozoal, anticancer, and enzyme-inhibiting agents. The synthetic tractability of the pyridine scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the structure-activity relationship (SAR) studies, elucidating precise mechanisms of action, and advancing the most promising lead compounds into preclinical and clinical development. The continued exploration of this chemical space is poised to deliver novel therapeutic agents for a variety of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Pyridine-2,5-dicarboxamide: A Versatile Scaffold in Supramolecular Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,5-dicarboxamide is a heterocyclic compound that has garnered significant interest as a versatile building block in the field of supramolecular chemistry. Its rigid, planar structure, coupled with the presence of multiple hydrogen bonding donor and acceptor sites, allows for the rational design and synthesis of complex, self-assembling architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel supramolecular structures and its potential in drug discovery.

The unique arrangement of the carboxamide groups at the 2 and 5 positions of the pyridine ring imparts a distinct geometry and electronic distribution compared to its more studied isomer, pyridine-2,6-dicarboxamide. This difference in substitution pattern influences the directionality of hydrogen bonds and the overall shape of the resulting supramolecular assemblies, leading to the formation of unique structures such as helices, sheets, and coordination polymers. Furthermore, the pyridine nitrogen and amide functionalities can act as ligands for metal coordination, expanding the range of accessible structures and applications.

Core Physicochemical and Spectral Data

The foundational precursor to this compound is pyridine-2,5-dicarboxylic acid. The properties of this starting material are crucial for the synthesis and characterization of its derivatives.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | |

| Molecular Weight | 167.12 g/mol | |

| pKa₁ | 2.46 | [1] |

| pKa₂ | 4.84 | [1] |

Solubility Data of Pyridine-2,5-dicarboxylic Acid

| Solvent | Solubility | Reference(s) |

| Water | 1.237 g/L at 25 °C | [1] |

| Alcohols (Ethanol, Methanol) | Soluble | [1] |

| Aqueous Bases | Soluble (due to salt formation) | [1] |

| Polar Organic Solvents (DMSO, DMF) | Soluble | [1] |

Spectral Data of Pyridine-2,5-dicarboxylic Acid

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR (90 MHz in DMSO-d₆) | Three aromatic proton signals in the downfield region, characteristic of a substituted pyridine ring. | [1] |

| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms. Carboxylic acid carbons appear at the most downfield chemical shifts. | [1] |

| Infrared (IR) (KBr disc) | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), and C-N/C=C stretches of the pyridine ring (1400-1600 cm⁻¹). | [1] |

Experimental Protocols

Synthesis of Pyridine-2,5-dicarboxylic Acid

A common and effective method for the synthesis of high-purity pyridine-2,5-dicarboxylic acid involves the oxidation of 6-methylnicotinic acid.[1]

Materials:

-

6-methylnicotinic acid

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Decolorizing carbon

-

Distilled water

Procedure:

-

Oxidation: In a suitable reaction vessel, dissolve 6-methylnicotinic acid in an aqueous solution of sodium hydroxide. While stirring vigorously, slowly add a solution of potassium permanganate in water. The reaction is exothermic and should be controlled by external cooling if necessary. Continue stirring until the purple color of the permanganate has disappeared.

-

Filtration: Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.[1]

-

Acidification: Combine the filtrate and washings and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of 2-3. A precipitate of crude pyridine-2,5-dicarboxylic acid will form.[1]

-

Purification: Collect the crude product by filtration and wash with cold water. For further purification, dissolve the crude product in a dilute aqueous solution of ammonia and add a small amount of decolorizing carbon. Heat the solution gently and then filter to remove the carbon. Re-precipitate the pure product by adding hydrochloric acid to adjust the pH to 2-3.[1]

-

Drying: Collect the purified pyridine-2,5-dicarboxylic acid by filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.[1]

Synthesis of Pyridine-2,5-dicarbonyl dichloride

The conversion of the dicarboxylic acid to the more reactive diacyl chloride is a key step for the synthesis of the dicarboxamide.

Materials:

-

Pyridine-2,5-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (dry)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Suspend pyridine-2,5-dicarboxylic acid in dry toluene.

-

Add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride to the suspension.

-

Heat the mixture to reflux and maintain for several hours until the evolution of gas ceases and the solid has dissolved.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude pyridine-2,5-dicarbonyl dichloride, which can be used in the next step without further purification.

Synthesis of this compound

This protocol describes a general method for the synthesis of the parent this compound.

Materials:

-

Pyridine-2,5-dicarbonyl dichloride

-

Ammonia solution (concentrated)

-

Dichloromethane (DCM) (dry)

Procedure:

-

Dissolve the crude pyridine-2,5-dicarbonyl dichloride in dry DCM and cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonia solution dropwise with vigorous stirring. A precipitate will form immediately.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Collect the solid product by filtration.

-

Wash the solid successively with water and a small amount of cold DCM to remove any unreacted starting materials and byproducts.

-

Dry the resulting white solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as water or ethanol.

Supramolecular Chemistry and Applications

The unique geometry of this compound, with its offset amide groups, predisposes it to form helical or pleated supramolecular structures through intermolecular hydrogen bonding. This is in contrast to the 2,6-isomer, which often forms linear tapes or macrocycles. The amide N-H groups act as hydrogen bond donors, while the carbonyl oxygens and the pyridine nitrogen serve as acceptors.

Coordination Chemistry

The parent molecule, pyridine-2,5-dicarboxylic acid, is an excellent ligand for the construction of coordination polymers. It can adopt various coordination modes, acting as a bidentate ligand through the nitrogen atom and one of the carboxylate oxygen atoms.[2] This versatility allows for the formation of diverse network structures with different metal ions.[2]

Quantitative Data: Stability Constants of Pyridine-2,5-dicarboxylic Acid with Metal Ions

The following table summarizes the stability constants (log β) for complexes of pyridine-2,5-dicarboxylate (pdca²⁻) with various divalent metal ions in aqueous solution.

| Metal Ion | Major Species | Logarithm of Stability Constant (log β) |

| Zn(II) | [Zn(pdca)₂]²⁻ | 12.0 |

| Cd(II) | [Cd(pdca)] | 4.5 |

| Cu(II) | [Cu(pdca)₂]²⁻ | 14.1 |

Data sourced from polarographic studies.

Drug Discovery and Biological Activity

Derivatives of the pyridine-2,5-dicarboxy scaffold have shown promise in drug discovery. For instance, various esters of pyridine-2,5-dicarboxylic acid have been synthesized and evaluated for their anti-trypanosomatid activity.

Quantitative Data: In Vitro Activity of Pyridine-2,5-dicarboxylate Esters against T. cruzi

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of pyridine-2,5-dicarboxylate esters against the NINOA strain of Trypanosoma cruzi epimastigotes.

| Compound | R¹ | R² | IC₅₀ (µM) |

| 3a | Phenyl | Ethyl | >100 |

| 4a | Phenyl | Benzyl | 42.44 |

| 5a | Phenyl | p-methylbenzyl | 56.58 |

Data from in vitro biological evaluation.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Coordination Modes of Pyridine-2,5-dicarboxylic Acid

Caption: Common coordination modes with metal ions (M).

Potential Hydrogen Bonding Patterns

Caption: Potential intermolecular hydrogen bonds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using Pyridine-2,5-dicarboxamide Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized by the self-assembly of metal ions or clusters with organic linkers. Their high porosity, tunable structures, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and, notably, drug delivery. The choice of the organic linker is a critical determinant of the final properties of the MOF.

This document provides detailed protocols and application notes for the synthesis of Metal-Organic Frameworks (MOFs) utilizing Pyridine-2,5-dicarboxamide as the primary organic linker. It is important to note that the use of this specific dicarboxamide linker in MOF synthesis represents an emerging area of research. Consequently, while a protocol for the synthesis of the linker is well-established, the protocol for the MOF synthesis is presented as a proposed methodology based on established principles for analogous dicarboxylate and dicarboxamide-based MOF systems. These protocols are intended to serve as a comprehensive guide for researchers venturing into this novel area of materials science.

Synthesis of the this compound Linker

A common and effective method for synthesizing this compound involves a two-step process starting from Pyridine-2,5-dicarboxylic acid. This process first converts the carboxylic acid groups to more reactive acyl chlorides, which are then reacted with ammonia to form the desired dicarboxamide.

Experimental Protocol: Linker Synthesis

Materials:

-

Pyridine-2,5-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (concentrated)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether

-

Deionized water

-

Ice bath

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Schlenk line or nitrogen/argon inlet

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Pyridine-2,5-dicarboxylic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the solution becomes clear.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is Pyridine-2,5-dicarbonyl dichloride.

-

-

Amidation:

-

Carefully add the crude Pyridine-2,5-dicarbonyl dichloride to a flask containing a concentrated ammonia solution, cooled in an ice bath. This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.

-

The white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product thoroughly with deionized water and then with a small amount of cold diethyl ether.

-

Dry the purified this compound linker in a vacuum oven.

-

Characterization of the Linker

The successful synthesis of the this compound linker should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy to verify its chemical structure and purity.

Proposed Methodology: Synthesis of a Zinc-based MOF using this compound (Pydca-MOF-1)

This section outlines a proposed solvothermal synthesis for a zinc-based MOF, tentatively named Pydca-MOF-1 , using the this compound linker.

Experimental Protocol: MOF Synthesis

Materials:

-

This compound (linker)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Ethanol (for solvent exchange)

-

Dichloromethane (for solvent exchange)

Equipment:

-

20 mL scintillation vials or Teflon-lined stainless steel autoclave

-

Programmable oven

-

Ultrasonic bath

-

Centrifuge

-

Vacuum oven

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of DMF. Use an ultrasonic bath to aid dissolution if necessary.

-

In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

-

Combine the two solutions in the 20 mL scintillation vial.

-

Cap the vial tightly.

-

-

Solvothermal Synthesis:

-

Place the sealed vial in a programmable oven.

-

Heat the oven to 100-120 °C at a ramp rate of 5 °C/min.

-

Maintain this temperature for 24-48 hours.

-

After the reaction period, cool the oven down to room temperature at a rate of 5 °C/min.

-

Crystalline product should be observed at the bottom of the vial.

-

-

Product Isolation and Purification:

-

Carefully decant the mother liquor.

-

Wash the crystalline product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Centrifugation can be used to facilitate the separation of the solid from the supernatant.

-

To activate the MOF (i.e., remove the solvent molecules from the pores), perform a solvent exchange by immersing the crystals in ethanol (3 x 10 mL) for 8 hours each, followed by dichloromethane (3 x 10 mL) for 8 hours each.

-

After the final wash, decant the dichloromethane and dry the product in a vacuum oven at a suitable temperature (e.g., 80-100 °C) to obtain the activated Pydca-MOF-1.

-

Data Presentation

Table 1: Proposed Synthesis Parameters for Pydca-MOF-1

| Parameter | Value |

| Metal Source | Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) |

| Organic Linker | This compound |

| Molar Ratio (Metal:Linker) | 1:1 |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 100 - 120 °C |

| Reaction Time | 24 - 48 hours |

| Activation Procedure | Solvent exchange with Ethanol and Dichloromethane, followed by vacuum drying |

Table 2: Anticipated Quantitative Data for Activated Pydca-MOF-1

| Property | Anticipated Value | Characterization Technique |

| BET Surface Area | 500 - 1500 m²/g | N₂ adsorption isotherm at 77 K |

| Pore Volume | 0.3 - 0.8 cm³/g | N₂ adsorption isotherm at 77 K |

| Thermal Stability | > 300 °C | Thermogravimetric Analysis (TGA) |

| Crystallographic System | To be determined | Powder X-ray Diffraction (PXRD) |

Visualization of Workflows and Pathways

Diagram 1: Synthesis Workflow for this compound Linker

Caption: Workflow for the synthesis of the this compound linker.

Diagram 2: Proposed Synthesis Workflow for Pydca-MOF-1

Application Notes and Protocols for the Functionalization of Pyridine-2,5-dicarboxamide

These application notes provide detailed experimental protocols for the functionalization of the Pyridine-2,5-dicarboxamide scaffold. The primary method detailed is the synthesis of N-substituted this compound derivatives through the condensation of pyridine-2,5-dicarbonyl dichloride with various primary and secondary amines. This approach allows for the introduction of a wide range of functional groups, enabling the exploration of their chemical properties and biological activities for applications in drug development, coordination chemistry, and materials science.

Overview of this compound Functionalization

This compound and its derivatives are of significant interest due to their versatile chemical properties and biological activities. The functionalization of this scaffold is a key strategy for developing new pharmacologically active compounds and functional materials. The most common and effective method for synthesizing functionalized pyridine-2,5-dicarboxamides is through the formation of amide bonds between the pyridine-2,5-dicarboxylic acid backbone and various amine-containing moieties. This is typically achieved by first converting the dicarboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the desired amine.

The general synthetic approach involves a two-step process:

-

Activation of Pyridine-2,5-dicarboxylic Acid: The carboxylic acid groups are converted to a more reactive form, typically acyl chlorides, using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Amide Bond Formation: The resulting pyridine-2,5-dicarbonyl dichloride is then reacted with a primary or secondary amine to form the desired N,N'-disubstituted this compound.

This methodology allows for the introduction of diverse functionalities by simply varying the amine component in the final step.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-2,5-dicarbonyl dichloride

This protocol describes the conversion of pyridine-2,5-dicarboxylic acid to its corresponding diacyl chloride, a key intermediate for the synthesis of functionalized dicarboxamides.

Materials:

-

Pyridine-2,5-dicarboxylic acid

-

Oxalyl chloride (or Thionyl chloride)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Schlenk flask or round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridine-2,5-dicarboxylic acid in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Slowly add an excess of oxalyl chloride (typically 2-4 equivalents) to the stirring suspension at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated to reflux until the reaction is complete, which is indicated by the cessation of gas evolution and the formation of a clear solution.

-

After completion, the excess oxalyl chloride and the solvent are removed under reduced pressure using a rotary evaporator to yield the crude pyridine-2,5-dicarbonyl dichloride.

-

The crude product is typically used in the next step without further purification.

Protocol 2: Synthesis of N,N'-disubstituted Pyridine-2,5-dicarboxamides (Amide Coupling)

This protocol details the general procedure for the functionalization of the this compound scaffold by reacting the diacyl chloride with a desired amine.

Materials:

-

Pyridine-2,5-dicarbonyl dichloride (from Protocol 1)

-

Desired primary or secondary amine (2 equivalents)

-

Anhydrous triethylamine (Et3N) or another suitable non-nucleophilic base (2-3 equivalents)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Schlenk flask or round-bottom flask with a dropping funnel and drying tube

-

Magnetic stirrer

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve the desired amine (2 equivalents) and triethylamine (2-3 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Prepare a solution of the crude pyridine-2,5-dicarbonyl dichloride in anhydrous DCM.

-

Slowly add the solution of pyridine-2,5-dicarbonyl dichloride dropwise to the cooled amine solution under vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours) until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction by adding water.

-

Perform an aqueous work-up by washing the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-